molecular formula C15H15Cl2N3O B12720048 4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- CAS No. 93182-11-7

4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)-

Cat. No.: B12720048
CAS No.: 93182-11-7
M. Wt: 324.2 g/mol
InChI Key: WDYAXIBDFXEKRL-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- is a chemical compound that features a piperidinol core substituted with a pyridazinyl group and dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the piperidinol core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dichlorophenyl)-1-(phenylmethyl)-4-piperidinol
  • 4-(2,5-Dichlorophenyl)-1-(2-methylpropyl)-4-piperidinol

Uniqueness

4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

93182-11-7

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

1-[6-(2,5-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H15Cl2N3O/c16-10-1-2-13(17)12(9-10)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2

InChI Key

WDYAXIBDFXEKRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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